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molecular formula C19H22N4 B8410541 N-(1-benzylpiperidin-3-yl)-1H-indazol-5-amine

N-(1-benzylpiperidin-3-yl)-1H-indazol-5-amine

Cat. No. B8410541
M. Wt: 306.4 g/mol
InChI Key: DNUAUADEIBLJGT-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

To a solution of the N-(1-benzylpiperidin-3-yl)-1H-indazol-5-amine (463 mg, 1.51 mmol) obtained in Example 535 in ethanol (10 ml) were added 10% Pd—C (50 mg) and then ammonium formate (952 mg, 15.1 mmol), and the resulting mixture was heated under reflux for 2 hours. The solid was removed by filtration using Celite, and the solvent was distilled off under reduced pressure. Chloroform/aqueous ammonia was added to the residue, followed by extraction with chloroform, and the extract solution was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, and then distilled under reduced pressure to remove the solvent, whereby N-piperidin-3-yl-1H-indazol-5-amine (241 mg, 74%) was obtained.
Quantity
463 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
952 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([NH:14][C:15]2[CH:16]=[C:17]3[C:21](=[CH:22][CH:23]=2)[NH:20][N:19]=[CH:18]3)[CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>C(O)C.[Pd]>[NH:8]1[CH2:13][CH2:12][CH2:11][CH:10]([NH:14][C:15]2[CH:16]=[C:17]3[C:21](=[CH:22][CH:23]=2)[NH:20][N:19]=[CH:18]3)[CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
463 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)NC=1C=C2C=NNC2=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
952 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Chloroform/aqueous ammonia was added to the residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
WASH
Type
WASH
Details
the extract solution was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
N1CC(CCC1)NC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 241 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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